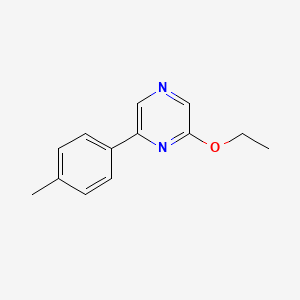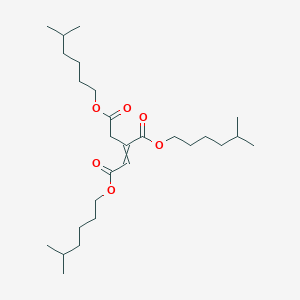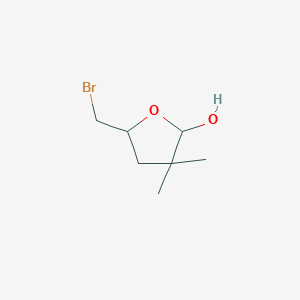
2-Ethoxy-6-(4-methylphenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-(4-methylphenyl)pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(4-methylphenyl)pyrazine can be achieved through various methods, including:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-6-(4-methylphenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-(4-methylphenyl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-(4-methylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-(4-methylphenyl)pyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-phenylpyrazine: Lacks the methyl group on the phenyl ring.
2-Ethoxy-6-(4-chlorophenyl)pyrazine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The combination of these functional groups can enhance its biological activity and make it a valuable compound for various scientific research and industrial applications .
Propiedades
Número CAS |
922525-30-2 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-ethoxy-6-(4-methylphenyl)pyrazine |
InChI |
InChI=1S/C13H14N2O/c1-3-16-13-9-14-8-12(15-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Clave InChI |
UKMCTFJADXGCHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)





![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)




